REACTION_SMILES
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[CH2:21]([OH:22])[CH2:23][CH3:24].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][c:8]2[cH:9][cH:10][c:11]([C:14](=[O:15])[NH2:16])[n:12][cH:13]2)[cH:17][cH:18]1.[K+:20].[OH-:19].[OH2:25]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][c:8]2[cH:9][cH:10][c:11]([C:14](=[O:15])[OH:19])[n:12][cH:13]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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NC(=O)c1ccc(NCc2ccc(F)cc2)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(NCc2ccc(F)cc2)cn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(NCc2ccc(F)cc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |